molecular formula C12H7ClF3NO5S B8131916 Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate

Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate

Cat. No.: B8131916
M. Wt: 369.70 g/mol
InChI Key: UVPMSZFXPXEQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its quinoline core structure, which is substituted with a chloro group, a trifluoromethylsulfonyl group, and a carboxylate ester group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Trifluoromethylsulfonyl Group:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoline core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under mild to moderate conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: Quinoline-4-carboxylic acid.

Scientific Research Applications

Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloroquinoline-4-carboxylate: Lacks the trifluoromethylsulfonyl group, resulting in different chemical properties and reactivity.

    Methyl 3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate: Lacks the chloro group, leading to variations in its chemical behavior and applications.

Uniqueness

Methyl 6-chloro-3-(((trifluoromethyl)sulfonyl)oxy)quinoline-4-carboxylate is unique due to the presence of both the chloro and trifluoromethylsulfonyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

methyl 6-chloro-3-(trifluoromethylsulfonyloxy)quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO5S/c1-21-11(18)10-7-4-6(13)2-3-8(7)17-5-9(10)22-23(19,20)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPMSZFXPXEQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=NC=C1OS(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.